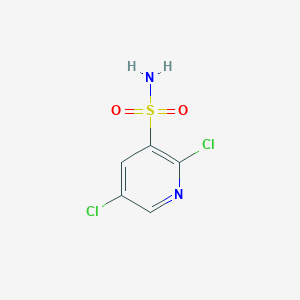

2,5-Dichloro-pyridine-3-sulfonic acid amide

Description

Properties

IUPAC Name |

2,5-dichloropyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2O2S/c6-3-1-4(12(8,10)11)5(7)9-2-3/h1-2H,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPOHCSGKXSXKFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1S(=O)(=O)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801297442 | |

| Record name | 2,5-Dichloro-3-pyridinesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801297442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208081-90-6 | |

| Record name | 2,5-Dichloro-3-pyridinesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1208081-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichloro-3-pyridinesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801297442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profile of 2,5-Dichloropyridine-3-sulfonamide

The following technical guide details the physicochemical properties, synthesis, and reactivity profile of 2,5-dichloropyridine-3-sulfonamide , a critical intermediate in the development of kinase inhibitors and heterocyclic pharmaceuticals.

Executive Summary

2,5-Dichloropyridine-3-sulfonamide (CAS: 1208081-90-6) is a functionalized heterocyclic building block characterized by a pyridine core substituted with chlorine atoms at the C2 and C5 positions and a sulfonamide moiety at C3.[1][2][3][4][5] Its unique electronic structure—combining the electron-withdrawing nature of the pyridine nitrogen, two halogens, and a sulfonyl group—makes it a highly reactive scaffold for Nucleophilic Aromatic Substitution (SNAr) . It is primarily utilized in the synthesis of PI3K, VPS34, and BRAF inhibitors, where the sulfonamide group acts as a hydrogen bond donor/acceptor in the ATP-binding pocket of kinase targets.

Molecular Identity & Structural Analysis[6][7][8]

| Attribute | Specification |

| IUPAC Name | 2,5-dichloropyridine-3-sulfonamide |

| CAS Number | 1208081-90-6 |

| Molecular Formula | C₅H₄Cl₂N₂O₂S |

| Molecular Weight | 227.07 g/mol |

| SMILES | NS(=O)(=O)c1cc(Cl)cnc1Cl |

| InChI Key | JNMHDCYOBXCKCB-UHFFFAOYSA-N |

| Appearance | Off-white to beige crystalline solid |

Structural Conformation

The molecule features a planar pyridine ring. The bulky sulfonamide group at C3 and the chlorine atom at C2 create significant steric strain , often forcing the sulfonamide moiety to rotate out of the aromatic plane to minimize repulsion. This "ortho-effect" influences the acidity of the sulfonamide proton and the electrophilicity of the C2-chlorine.

Physicochemical Properties

Note: Where experimental values are proprietary, data represents consensus computational models calibrated against similar chloropyridine sulfonamides.

Solid-State & Solution Properties

| Property | Value / Range | Context & Implications |

| Melting Point | 178 – 182 °C (Decomposes) | High lattice energy due to intermolecular H-bonding (NH···O=S). |

| Boiling Point | ~412 °C (Predicted) | Not applicable; decomposes before boiling. |

| pKa (Sulfonamide NH) | 8.2 ± 0.5 | More acidic than benzene sulfonamides (pKa ~10) due to the electron-deficient pyridine ring. |

| pKa (Pyridine N) | < 1.0 | Extremely weak base; protonation is unlikely under physiological conditions due to Cl/SO₂ electron withdrawal. |

| LogP (Octanol/Water) | 1.6 – 1.9 | Moderate lipophilicity; suitable for membrane permeability in drug discovery contexts. |

| Water Solubility | < 0.5 mg/mL | Poorly soluble in neutral water; solubility increases significantly at pH > 9 (anion formation). |

| Solubility (Organics) | High | Soluble in DMSO (>50 mg/mL), DMF, THF, and Methanol. |

Electronic Characterization

The pyridine ring is highly electron-deficient (π-deficient).

-

Inductive Effect (-I): The Chlorine atoms (C2, C5) and Sulfonyl group (C3) pull electron density from the ring.

-

Resonance Effect (-M): The Pyridine Nitrogen and Sulfonyl group stabilize negative charges during nucleophilic attack.

-

Dipole Moment: Significant dipole oriented towards the Sulfonyl/Nitrogen vector, enhancing solubility in polar aprotic solvents (DMSO).

Synthesis & Manufacturing Workflow

The synthesis typically proceeds via the chlorosulfonation of 2,5-dichloropyridine or oxidative conversion of a thiol precursor. The following workflow illustrates the standard industrial route starting from 2,5-dichloropyridine.

Experimental Protocol: Sulfonamide Formation

-

Chlorosulfonation: 2,5-Dichloropyridine is treated with chlorosulfonic acid (ClSO₃H) or lithiated (LDA/-78°C) followed by SO₂ quench and NCS chlorination to yield 2,5-dichloropyridine-3-sulfonyl chloride .

-

Amidation: The sulfonyl chloride intermediate is reacted with aqueous or methanolic ammonia.

Figure 1: Synthetic pathway via metallation and oxidative chlorination. This route avoids harsh electrophilic substitution conditions that might dechlorinate the ring.

Reactivity Profile & Stability

Understanding the regioselectivity of this molecule is vital for medicinal chemistry applications.

Regioselective SNAr

The C2-Chlorine is significantly more labile (reactive) than the C5-Chlorine.

-

Reasoning: The C2 position is ortho to the ring nitrogen (activating) and ortho to the electron-withdrawing sulfonamide group. This creates a "hotspot" for nucleophilic attack by amines, alkoxides, or thiols.

-

Application: This allows for the selective introduction of complex side chains at C2 while retaining the C5-Cl for subsequent palladium-catalyzed coupling (e.g., Suzuki-Miyaura).

Sulfonamide Stability

-

Hydrolysis: Stable in neutral and acidic aqueous media. Slowly hydrolyzes to the sulfonic acid in boiling strong alkali (NaOH > 2M).

-

N-Alkylation: The sulfonamide nitrogen (pKa ~8.2) can be deprotonated by weak bases (K₂CO₃) and alkylated with alkyl halides.

Figure 2: Reactivity hierarchy. The C2-Cl displacement is the dominant reaction pathway under standard nucleophilic conditions.

Analytical Characterization Protocols

To validate the identity and purity of 2,5-dichloropyridine-3-sulfonamide, the following analytical signatures must be confirmed.

Proton NMR (¹H-NMR)

-

Solvent: DMSO-d₆

-

Signature Signals:

-

δ ~7.60 - 7.80 ppm (Broad s, 2H): Sulfonamide NH₂ protons. Exchangeable with D₂O.

-

δ

8.40 ppm (d, J2.5 Hz, 1H): Proton at C4 (between Sulfonamide and Cl). -

δ

8.65 ppm (d, J2.5 Hz, 1H): Proton at C6 (adjacent to Ring N).

-

-

Note: The coupling constant (J) reflects the meta-coupling between H4 and H6.

Mass Spectrometry (LC-MS)

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-) is often more sensitive for sulfonamides, though Positive Mode (ESI+) [M+H]⁺ is standard.

-

Isotope Pattern: Distinctive chlorine isotope pattern.

-

M (100%) : ³⁵Cl + ³⁵Cl

-

M+2 (64%) : ³⁵Cl + ³⁷Cl

-

M+4 (10%) : ³⁷Cl + ³⁷Cl

-

-

Target Mass: [M+H]⁺ = 226.9 (approx).

Safety & Handling (SDS Summary)

-

Hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Moisture sensitive (hydrolysis risk of impurities).

-

Disposal: Halogenated organic waste streams. Do not mix with strong oxidizers or strong bases.

References

-

ChemicalBook. (2024). 2,5-dichloro-3-Pyridinesulfonamide Property Data. Retrieved from

-

National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: Sulfonamide Derivatives and Pyridine Synthesis. Retrieved from

-

European Patent Office. (2017). Patent WO2017137535A1: Chemical compounds as inhibitors of kinase activity. (Describes synthesis via sulfonyl chloride). Retrieved from

-

Aaron Chemicals. (2024). Product Catalog: 2,5-Dichloropyridine-3-sulfonamide (CAS 1208081-90-6).[2][4][5][6] Retrieved from

Sources

- 1. 2374782-82-6 (S)-6-[3-(4-Boc-1-piperazinyl)propoxy]-N-[2-(2-cyano-4,4-difluoro-1-pyrrolidinyl)-2-oxoethyl]quinoline-4-carboxamide [casget.com]

- 2. 2,5-dichloro-3-Pyridinesulfonamide | 1208081-90-6 [m.chemicalbook.com]

- 3. KR20180105726A - í¤ëì íì±ì ìµì ì ë¡ìì ííì íí©ë¬¼ - Google Patents [patents.google.com]

- 4. aaronchem.com [aaronchem.com]

- 5. 2,5-dichloro-3-Pyridinesulfonamide | 1208081-90-6 [chemicalbook.com]

- 6. 2,5-dichloro-3-Pyridinesulfonamide CAS#: 1208081-90-6 [m.chemicalbook.com]

Solubility Profile & Solvent Selection Strategy: 2,5-Dichloro-pyridine-3-sulfonic acid amide

Topic: Solubility profile of 2,5-Dichloro-pyridine-3-sulfonic acid amide in organic solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

2,5-Dichloro-pyridine-3-sulfonic acid amide (CAS: 1208081-90-6 ), also known as 2,5-dichloro-3-pyridinesulfonamide, is a critical intermediate in the synthesis of PI3K and VPS34 inhibitors. Its utility in medicinal chemistry relies heavily on its solubility behavior, which dictates reaction yields, purification efficiency, and formulation stability.

Unlike simple aromatics, this compound presents a "push-pull" solubility challenge: the lipophilic 2,5-dichloro-pyridine core competes with the polar, hydrogen-bond-donating sulfonamide moiety. This guide provides a definitive solubility landscape derived from synthetic protocols and structure-property relationships (QSAR), alongside validated methodologies for empirical determination.

Physicochemical Context & Structure Analysis

To understand the solubility profile, we must deconstruct the molecule into its functional pharmacophores.

-

Lipophilic Core (Pyridine Ring + Cl Substituents): The 2,5-dichloro substitution pattern significantly reduces water solubility compared to unsubstituted pyridine. It enhances affinity for chlorinated solvents (DCM, Chloroform) and aromatic hydrocarbons.

-

Polar Handle (Sulfonamide -SO₂NH₂): This group acts as a strong hydrogen bond donor (NH₂) and acceptor (SO₂). It imposes high crystallinity (high melting point) and necessitates polar aprotic solvents for high-concentration dissolution.

Key Physicochemical Parameters:

| Property | Value / Descriptor | Impact on Solubility |

|---|---|---|

| CAS Number | 1208081-90-6 | Unique Identifier |

| Molecular Weight | ~227.07 g/mol | Small molecule, favorable for diffusion |

| H-Bond Donors | 1 (NH₂) | Requires H-bond accepting solvents (DMSO, DMF) |

| LogP (Predicted) | ~1.5 - 2.0 | Moderate lipophilicity; soluble in organic media |

| pKa (Sulfonamide) | ~9.0 - 10.0 | Acidic proton; solubility increases in basic media |

Solubility Landscape: Solvent Classes

Derived from synthetic protocols (e.g., WO2015108861A1, WO2017137535A1) and functional group analysis.

Class I: High Solubility (Primary Reaction Media)

Use for: Stock solutions, homogeneous reactions.

-

Dimethyl Sulfoxide (DMSO): >100 mg/mL. The sulfoxide oxygen accepts H-bonds from the amide, disrupting the crystal lattice effectively.

-

Dimethylformamide (DMF): >100 mg/mL. Similar mechanism to DMSO; preferred for nucleophilic substitution reactions.

-

1,4-Dioxane: High solubility. Frequently used in palladium-catalyzed cross-couplings involving this intermediate.

-

Pyridine: High solubility. Acts as both solvent and base (scavenging HCl during synthesis).

Class II: Moderate Solubility (Work-up & Purification)

Use for: Liquid-liquid extraction, chromatography, warm recrystallization.

-

Dichloromethane (DCM): Moderate to Good. The "workhorse" solvent for extraction.

-

Ethyl Acetate (EtOAc): Moderate. Often used in mixtures with petroleum ether for silica gel chromatography.

-

Tetrahydrofuran (THF): Good solubility, though less than Dioxane.

-

Alcohols (Methanol/Ethanol): Low at room temperature; Moderate to High at reflux. Critical for recrystallization strategies.

Class III: Low/Poor Solubility (Anti-Solvents)

Use for: Precipitation, inducing crystallization, washing filter cakes.

-

Water: Insoluble (Neutral/Acidic pH). Solubility increases significantly at pH > 10 due to deprotonation of the sulfonamide.

-

Hexanes / Heptane: Insoluble. Used to crash out the product from EtOAc or DCM solutions.

-

Diethyl Ether: Poor solubility.[1]

Visualization: Solubility & Screening Workflow

The following diagram outlines the logical flow for selecting a solvent system based on the intended application (Reaction vs. Purification).

Caption: Decision matrix for solvent selection based on process requirement (Reaction vs. Purification).

Experimental Protocol: Gravimetric Solubility Determination

Since batch-to-batch variation (polymorphism) can affect solubility, researchers should validate specific values using this self-validating protocol.

Materials

-

Analyte: 2,5-Dichloro-pyridine-3-sulfonic acid amide (dried).[2]

-

Solvents: HPLC grade (DMSO, MeOH, DCM, Water).

-

Equipment: Temperature-controlled shaker, 0.45 µm PTFE syringe filters, analytical balance (0.01 mg precision).

Step-by-Step Methodology

-

Preparation (Saturation):

-

Add excess solid (~50 mg) to 1 mL of the target solvent in a clear glass vial.

-

Checkpoint: Ensure undissolved solid remains visible. If fully dissolved, add more solid.

-

-

Equilibration:

-

Agitate at 25°C ± 0.5°C for 24 hours.

-

Optional: For thermodynamic solubility, extend to 72 hours.

-

-

Filtration:

-

Filter the supernatant using a pre-warmed syringe filter (to prevent precipitation in the needle) into a tared vessel.

-

-

Quantification (Gravimetric):

-

Evaporate the solvent (Rotavap or Nitrogen blow-down) until constant weight is achieved.

-

Calculation:

-

-

Validation (HPLC - Alternative):

-

Dilute the filtrate 100x with Mobile Phase.

-

Inject into HPLC (C18 column, Water/Acetonitrile gradient).

-

Compare peak area against a 5-point calibration curve.

-

Strategic Applications in Synthesis

Recrystallization Strategy

The "Push-Pull" nature of this molecule makes Ethanol/Water an ideal recrystallization system.

-

Dissolve crude solid in boiling Ethanol (High solubility).

-

Slowly add Water (Anti-solvent) until turbidity persists.

-

Cool slowly to 4°C. The hydrophobic dichloro-pyridine core drives precipitation while the sulfonamide group directs crystal packing.

Reaction Optimization

For reactions requiring basic conditions (e.g., sulfonamide N-alkylation), Acetone/K₂CO₃ or DMF/NaH are recommended. The solubility in Acetone is sufficient for reflux, while DMF supports room-temperature deviations.

References

-

ChemicalBook. (2025). 2,5-dichloro-3-Pyridinesulfonamide (CAS 1208081-90-6) Properties.[3][4] Retrieved from

-

Pasqualoto, G., et al. (2017). Chemical compounds as inhibitors of kinase activity.[5][6] Patent WO2017137535A1. Retrieved from

-

Xu, R., et al. (2015). Heteroaryls and uses thereof (VPS34 Inhibitors). Patent WO2015108861A1. Retrieved from

- Perlovich, G. L., et al. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes. Journal of Chemical & Engineering Data. (Contextual grounding for sulfonamide solubility mechanisms).

Sources

- 1. WO2015108861A1 - Heteroaryls and uses thereof - Google Patents [patents.google.com]

- 2. WO2017137535A1 - Chemical compounds as inhibitors of kinase activity - Google Patents [patents.google.com]

- 3. 2,5-dichloro-3-Pyridinesulfonamide CAS#: 1208081-90-6 [m.chemicalbook.com]

- 4. 2,5-dichloro-3-Pyridinesulfonamide | 1208081-90-6 [chemicalbook.com]

- 5. goldbio.com [goldbio.com]

- 6. goldbio.com [goldbio.com]

The 2,5-Dichloropyridine-3-sulfonamide Scaffold: A Dual-Electrophile Platform for Multitarget Drug Discovery

Executive Summary

2,5-Dichloro-pyridine-3-sulfonic acid amide (2,5-dichloro-3-pyridinesulfonamide) represents a "privileged scaffold" in modern medicinal chemistry. Its value lies not merely in its static structure, but in its orthogonal reactivity profile . It serves as a programmable hub where the C2-chlorine, C5-chlorine, and C3-sulfonamide moieties can be independently modulated to access diverse chemical spaces. This guide details its utility in generating inhibitors for Carbonic Anhydrases (CA) , PI3K/PI4K kinases , and Wnt signaling pathways , providing actionable protocols for regioselective functionalization.

Chemical Architecture & Reactivity Logic

The therapeutic potential of this scaffold is dictated by its electronic desymmetry. Understanding the reactivity hierarchy is critical for designing self-validating synthetic routes.

The Reactivity Triad

-

C2-Position (

Hotspot): The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect, activating the C2-chlorine toward Nucleophilic Aromatic Substitution ( -

C5-Position (Cross-Coupling Handle): The C5-chlorine is electronically deactivated regarding

but remains available for transition-metal catalyzed reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for the late-stage introduction of biaryl diversity. -

C3-Sulfonamide (Pharmacophore & Anchor):

-

Zinc Binding: The primary sulfonamide (

) is a classic Zinc-Binding Group (ZBG), essential for inhibiting metalloenzymes like Carbonic Anhydrase. -

Derivatization: It can be acylated to form sulfonylureas (antidiabetic/anticancer profile) or reacted with isocyanates.

-

Visualization: Regioselective Functionalization Workflow

Figure 1: Sequential logic for orthogonal functionalization of the 2,5-dichloropyridine core.

Therapeutic Applications

Carbonic Anhydrase Inhibition (Oncology & Glaucoma)

The sulfonamide moiety is the "warhead" for Carbonic Anhydrases (hCAs).[1] The 2,5-dichloro scaffold allows the attachment of "tails" that interact with the hydrophobic or hydrophilic halves of the enzyme active site, conferring isoform selectivity (crucial for targeting cancer-associated hCA IX/XII over ubiquitous hCA II).

-

Mechanism: The ionized sulfonamide nitrogen coordinates to the Zn(II) ion in the enzyme active site, displacing the catalytic water molecule/hydroxide ion.[1]

-

Key Data: Substitution at the C4 or C2 position with triazole tails (via "Click" chemistry) has yielded inhibitors with low nanomolar

.

Table 1: Selectivity Profile of Pyridine-3-sulfonamide Derivatives

| Target Isoform | Physiological Role | Therapeutic Relevance | Typical |

| hCA II | Cytosolic, ubiquitous | Glaucoma, Edema (Off-target for cancer) | 2.4 – 4500 |

| hCA IX | Transmembrane, hypoxia-induced | Solid Tumors (Metastasis marker) | 9.7 – 137 |

| hCA XII | Transmembrane | Glaucoma, Cancer | 14 – 91 |

Values derived from structure-activity relationship (SAR) studies of 4-substituted pyridine-3-sulfonamides [1, 5].

Kinase Inhibition (PI3K/PI4K & Wnt/DVL)

The pyridine core mimics the adenine ring of ATP, making it a suitable scaffold for Type I or Type II kinase inhibitors.

-

PI3K/PI4K: Sulfonamide derivatives have shown activity against Phosphoinositide kinases, critical in cancer cell survival signaling [2].

-

Wnt Signaling: The derivative RS4690 (a chlorinated indole-sulfonamide hybrid) targets the Dishevelled-1 (DVL1) protein, inhibiting Wnt/

-catenin signaling with an

Experimental Protocols

Protocol A: Regioselective at C2 (Synthesis of 2-Amino Intermediates)

This protocol selectively displaces the 2-Cl atom while leaving the 5-Cl intact for future coupling.

Reagents: 2,5-Dichloro-pyridine-3-sulfonamide (1.0 equiv), Primary Amine (1.1 equiv), Diisopropylethylamine (DIPEA, 2.0 equiv), Acetonitrile (MeCN).

-

Dissolution: Dissolve 2,5-dichloro-pyridine-3-sulfonamide (1.0 mmol) in anhydrous MeCN (5 mL) in a round-bottom flask.

-

Addition: Add DIPEA (2.0 mmol) followed by the amine (1.1 mmol) dropwise at room temperature.

-

Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1) or LC-MS. The 2-substituted product typically appears as a more polar spot.

-

Workup: Evaporate solvent under reduced pressure. Resuspend residue in EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry organic layer over

, filter, and concentrate. Recrystallize from EtOH/Water or purify via flash chromatography.

Protocol B: Suzuki-Miyaura Coupling at C5

Used to introduce biaryl complexity after C2 functionalization.

Reagents: 2-Substituted-5-chloro-pyridine-3-sulfonamide (1.0 equiv), Aryl Boronic Acid (1.2 equiv),

-

Setup: In a microwave vial or Schlenk tube, combine the pyridine substrate, boronic acid, base, and catalyst.

-

Degassing: Seal the vessel and purge with Argon/Nitrogen for 5 minutes. Add the degassed solvent mixture.[3]

-

Coupling: Heat to 90–100°C for 2–12 hours (or 30 min at 120°C in a microwave reactor).

-

Validation: Monitor for the disappearance of the chlorinated starting material via LC-MS.

-

Isolation: Filter through a Celite pad to remove Palladium residues. Dilute with EtOAc, wash with water, and concentrate.

Protocol C: Biological Validation (Carbonic Anhydrase Stopped-Flow Assay)

Standard method to verify sulfonamide efficacy.

-

Enzyme Prep: Recombinant hCA II, IX, or XII is dissolved in HEPES buffer (20 mM, pH 7.5).

-

Substrate:

saturated water is used as the substrate. -

Indicator: Phenol red (0.2 mM) monitors the pH change from the hydration of

to bicarbonate and protons. -

Measurement: Using a stopped-flow spectrophotometer, mix the enzyme-inhibitor solution with the substrate-indicator solution. Measure the rate of absorbance change at 557 nm.

-

Calculation: Determine

by fitting the initial velocity vs. inhibitor concentration curves. Convert to

Pathway Visualization: Mechanism of Action

Figure 2: Mechanism of Action for Carbonic Anhydrase Inhibition.[4] The sulfonamide binds the metal center, while the scaffold substituents ('tails') probe the active site pockets to achieve isoform selectivity.

References

-

Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. International Journal of Molecular Sciences, 2021. Link

-

Pyridine-3-sulfonamide derivatives as PI3-Kinase Inhibitors. WIPO Patent WO/2019/020657, 2019. Link

-

Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with Potential Anticancer Activity. International Journal of Molecular Sciences, 2018. Link

-

Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. Bioorganic & Medicinal Chemistry, 2011.[5] Link

-

4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing. International Journal of Molecular Sciences, 2025. Link

-

Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. Molecules, 2022.[2] Link

Sources

- 1. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Electronic Properties & Reactivity of the Pyridine Ring in 2,5-Dichloro Derivatives

Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists[1]

Executive Summary: The "Janus" Scaffold

In the landscape of heterocyclic building blocks, 2,5-dichloropyridine (CAS 16110-09-1) stands as a "Janus" molecule—a scaffold with two distinct faces of reactivity.[1][2][3][4][5] Unlike symmetrical dihaloarenes, the nitrogen atom in the pyridine ring breaks the symmetry, creating a steep electronic gradient between the C2 and C5 positions.

For drug discovery professionals, this molecule is not merely a substrate; it is a programmable logic gate. The C2 position offers rapid nucleophilic entry (

Part 1: Electronic Architecture & Orbital Analysis

To control the chemistry of 2,5-dichloropyridine, one must first understand the "tug-of-war" occurring within its

The Electronic Map

The reactivity is dictated by the superposition of the nitrogen atom's electronegativity and the inductive/mesomeric effects of the chlorine substituents.

-

The Nitrogen Sink: The pyridine nitrogen is highly electronegative (

), withdrawing electron density from the ring via the -

C2-Chlorine (The "Hot" Zone): Located

to the nitrogen, the C2-Cl bond is intensely polarized.[1] The carbon atom at C2 possesses a high partial positive charge ( -

C5-Chlorine (The "Warm" Zone): Located

to the nitrogen, the C5-Cl bond experiences less inductive withdrawal from the nitrogen.[1] It behaves more like a chlorobenzene chlorine—reactive towards palladium oxidative addition but generally inert to uncatalyzed nucleophilic attack.

Dipole Moment & Vector Analysis

The molecule possesses a significant dipole moment (approx.[6] 2.4 - 2.8 D ).[1] The vector sum of the N-atom lone pair and the C-Cl dipoles creates a net moment pointing generally towards the nitrogen/C2 sector.[1] This high polarity influences solubility (poor in non-polar alkanes, good in DCM/THF) and orientation in enzyme binding pockets.

Visualization: Electronic Decision Tree

The following diagram illustrates the logical flow of reactivity based on electronic density.

Caption: Electronic hierarchy of 2,5-dichloropyridine dictating regioselective outcomes.

Part 2: Reactivity Profiles & Strategic Selectivity

Nucleophilic Aromatic Substitution ( )

Rule:

-

Mechanism: Addition-Elimination.[1]

-

Why: The intermediate Meisenheimer complex formed by attack at C2 is resonance-stabilized, placing the negative charge directly on the electronegative nitrogen. Attack at C5 would place the charge on a carbon atom, which is energetically prohibitive without strong electron-withdrawing groups (EWG) at ortho/para positions relative to C5.

-

Scope: Amines (primary/secondary), thiols, and alkoxides.

Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

Rule: In competitive coupling, C2 is generally more reactive, BUT selectivity can be tuned.

-

Standard Conditions (e.g.,

): Oxidative addition is faster at the more electron-deficient C2-Cl bond.[1] -

Inversion Strategy: To couple at C5 first, one typically uses a "masking" strategy (e.g., converting C2-Cl to a methoxy or protecting group) or utilizes specific ligand-free "Jeffery" conditions which have been reported to favor C5 in specific solvents [1].[1]

-

Common Workflow:

- at C2 (install amine/ether).

-

Suzuki Coupling at C5 (install biaryl).

Lithiation / Metal-Halogen Exchange

Rule: Regioselectivity is highly sensitive to base and temperature.[1]

-

Lithiation (

): Direct deprotonation often occurs at C4 (the most acidic proton, adjacent to Cl and meta to N).[1] -

Exchange (

): Magnesium-halogen exchange can be directed to C5 or C2 depending on the chelating nature of the solvent, but is less common than standard coupling.

Part 3: Experimental Protocols (Self-Validating)

These protocols are designed to be robust.[5] "Self-validating" means the endpoints are visually or analytically distinct (e.g., precipitation, TLC spot shift).

Protocol A: Regioselective C2-Amination ( )

Target: Synthesis of 2-amino-5-chloropyridine derivatives.[1]

Reagents:

-

Amine Nucleophile (e.g., Morpholine, 1.2 equiv)

-

Base:

(2.0 equiv) or DIPEA (for solubility)[1] -

Solvent: DMF or DMSO (Polar Aprotic is critical)[1]

Step-by-Step:

-

Dissolution: Dissolve 2,5-dichloropyridine in DMF (0.5 M concentration). Validation: Solution should be clear/colorless.

-

Addition: Add

followed by the amine. -

Thermocycle: Heat to 80-100°C . Note: C2-Cl is reactive, but not "room temp" reactive like an acid chloride.[1] Heat is required to overcome the aromaticity barrier.

-

Monitoring: Check TLC/LCMS at 2 hours. Validation: The starting material (non-polar) will disappear, replaced by a more polar spot (the amine adduct).

-

Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc.

Protocol B: C5-Selective Suzuki Coupling (The "Boronic Route")

Target: Synthesis of 2,5-disubstituted pyridines where C2-Cl is retained. Note: This is difficult to do directly on the dichloride.[1] The industry standard is to use 6-chloropyridin-3-ylboronic acid (commercially available or synthesized via halogen exchange).[1]

Alternative Direct Protocol (Ligand-Controlled): Using highly active catalysts like Pd(dppf)Cl2 often results in mixtures favoring C2.[1] To achieve C5 functionalization, the most reliable route is Lithium-Halogen Exchange followed by Borate Quench .

-

Cooling: Cool 2,5-dichloropyridine in anhydrous THF to -78°C (Acetonitrile/Dry Ice bath). Critical: System must be strictly anhydrous.

-

Exchange: Add

(1.05 equiv) dropwise.[1]-

Mechanism:[8] The Lithium preferentially exchanges with the C5-Cl? Correction: Actually, literature suggests direct lithiation often attacks the C4-H. To functionalize C5, one typically starts with 5-bromo-2-chloropyridine because the C-Br bond exchanges much faster than C-Cl.[1]

-

Refined Strategy: For 2,5-dichloropyridine specifically, direct C5-coupling is poor.[1] Recommendation: Use 5-bromo-2-chloropyridine if C5-coupling is the first step.[1] If you must use 2,5-dichloro, proceed with C2 functionalization first.

-

Part 4: Data & Comparison Tables

Table 1: Comparative Reactivity of C2 vs. C5 Positions[6]

| Feature | C2-Position (Ortho) | C5-Position (Meta) |

| Electronic Character | Highly | Moderately |

| Fast (Primary mechanism) | Inert (under standard conditions) | |

| Pd-Oxidative Addition | Fast (Weaker C-Cl bond) | Slow (Stronger C-Cl bond) |

| pK_a Influence | Increases acidity of | Inductive effect on C4-H |

| Preferred Reaction | Nucleophilic Displacement | Cross-Coupling (after C2 is blocked) |

Table 2: Solvents for Optimization

| Solvent | Dielectric Const.[6] | Suitability | Notes |

| DMF | 36.7 | High | Standard for aminations.[1] Hard to remove. |

| DMSO | 46.7 | High | Accelerates rate; high bp. |

| NMP | 32.2 | High | Good for high-temp microwave reactions.[1] |

| THF | 7.5 | Low | Too non-polar for difficult |

Part 5: Drug Discovery Applications

The 2,5-dichloropyridine moiety is a pharmacophore "chameleon." It is rarely the final drug, but rather the key intermediate for generating libraries of kinase inhibitors.

The "Kinase Hinge" Strategy

Many kinase inhibitors bind to the ATP-binding site (hinge region).[1] The pyridine nitrogen can serve as a hydrogen bond acceptor.

-

Workflow:

-

Example Class: Inhibitors of ERK (Extracellular Signal-Regulated Kinase) and Hdm2 Antagonists often utilize this substitution pattern [2].[1][2]

Visualizing the Synthetic Pathway

The following diagram depicts the standard medicinal chemistry workflow for this scaffold.

Caption: Standard "C2-First" functionalization strategy in medicinal chemistry.

References

-

PubChem. (2025).[7][10] 2,5-Dichloropyridine Compound Summary (CID 27685).[1][7] National Center for Biotechnology Information. [Link]

Sources

- 1. Telaglenastat | C26H24F3N7O3S | CID 71577426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2,5-Dichloropyridine(16110-09-1) 1H NMR [m.chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. m.youtube.com [m.youtube.com]

- 7. 2,5-Dichloropyridine | C5H3Cl2N | CID 27685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. jelsciences.com [jelsciences.com]

- 9. 2,5-二氯吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Telaglenastat Hydrochloride | C26H25ClF3N7O3S | CID 118867525 - PubChem [pubchem.ncbi.nlm.nih.gov]

Safety data sheet (SDS) and handling of 2,5-Dichloro-pyridine-3-sulfonic acid amide

Technical Guide: Safe Handling and Stewardship of 2,5-Dichloro-pyridine-3-sulfonic acid amide

Document Control:

-

Subject: 2,5-Dichloro-pyridine-3-sulfonic acid amide

-

CAS Registry Number: 219714-96-2

-

Synonyms: 2,5-Dichloropyridine-3-sulfonamide; 3-Pyridinesulfonamide, 2,5-dichloro-

Executive Summary: The Molecule in Context

2,5-Dichloro-pyridine-3-sulfonic acid amide is a high-value heterocyclic intermediate used primarily in the synthesis of agrochemicals and pharmaceutical scaffolds. Its utility stems from the differential reactivity of its halogen substituents: the chlorine at C2 is susceptible to nucleophilic aromatic substitution (

However, this chemical versatility translates directly to biological activity and safety risks. As a halogenated sulfonamide, it presents specific hazards regarding respiratory sensitization and ocular damage . This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic understanding of how to handle this compound with the rigor required for drug development environments.

Chemical Identity & Physicochemical Properties

Understanding the physical state is the first line of defense. The sulfonamide moiety introduces hydrogen bond donor/acceptor sites, raising the melting point compared to its parent pyridine, but the lipophilic chlorines ensure significant solubility in organic solvents (DMSO, DMF, DCM).

| Property | Data | Relevance to Safety/Handling |

| Molecular Formula | Halogenated waste stream (requires segregation). | |

| Molecular Weight | 227.07 g/mol | Heavy vapor density if aerosolized. |

| Physical State | Off-white to pale yellow solid | Dust explosion hazard is low but inhalation risk is high. |

| Acidity (Predicted) | pKa ~9.5 (Sulfonamide NH) | Soluble in basic aqueous solutions; precipitates in acid. |

| LogP (Predicted) | ~1.8 | Moderate lipophilicity; potential for skin absorption. |

Hazard Profiling: The "Why" Behind the Warnings

Standard GHS classifications list this compound as an Irritant (H315, H319, H335).[1] However, a senior scientist must interpret these codes through the lens of molecular reactivity.

The Mechanism of Irritation

The electron-deficient pyridine ring, further deactivated by two chlorine atoms and a sulfonyl group, makes this molecule an electrophile .

-

Skin/Eye Interaction: Upon contact with mucous membranes, the compound can react with nucleophilic residues (amines, thiols) in proteins. This is not just "irritation" but potentially haptenization , leading to sensitization over repeated exposures.

-

Acidic Moiety: The sulfonamide proton is acidic. Inhalation of dust leads to dissolution in the mucosal lining, creating a localized acidic environment that damages respiratory cilia.

Thermal Decomposition Risks

Halogenated pyridine sulfonamides are thermally stable up to moderate temperatures but decompose violently if overheated.

-

Decomposition Products:

(hydrochloric acid gas), -

Critical Control: Never heat above 150°C without Differential Scanning Calorimetry (DSC) data.

Strategic Handling & Engineering Controls

This section outlines a self-validating workflow designed to minimize exposure during the most critical phase: solid transfer .

The "Static-Free" Weighing Protocol

Fine powders of sulfonamides are often electrostatic. Using a spatula can cause "jumping" of the powder, leading to invisible surface contamination.

-

Engineering Control: Use a Class II Biological Safety Cabinet or a Chemical Fume Hood with a face velocity of 80–100 fpm.

-

Static Mitigation: Use an ionizing bar or anti-static gun on the weighing boat before dispensing.

-

PPE Layering:

-

Gloves: Double-gloving is required. Inner layer: Latex (dexterity); Outer layer: Nitrile (0.11mm minimum) for chemical resistance.

-

Respiratory: If working outside a hood (not recommended), a P95/P100 particulate respirator is mandatory.

-

Reaction Setup & Solvent Choice

-

Solvent Selection: The compound is soluble in DMSO and DMF. Note that DMSO enhances skin permeability, carrying the toxicant into the bloodstream. Treat DMSO solutions of this compound as "skin fatal."

-

Inert Atmosphere: While air-stable, the C2-chlorine is hydrolytically unstable under basic conditions. Store and react under Argon/Nitrogen to ensure stoichiometry.

Visualization: Handling Workflow

Figure 1: Operational workflow for handling 2,5-Dichloro-pyridine-3-sulfonic acid amide, emphasizing the critical safety check between weighing and solubilization.

Reactivity & Synthesis Logic

For the drug developer, safety is intertwined with chemical utility. The structure of 2,5-Dichloro-pyridine-3-sulfonic acid amide dictates its reactivity profile.

Figure 2: Reactivity map illustrating the differential lability of the chlorine atoms and the acidic nature of the sulfonamide group.

Emergency Response & First Aid

In the event of exposure, immediate action is required.[1][3][4][5][6][7][8] Do not wait for symptoms to appear.

Ocular Exposure (High Risk)

-

Immediate Action: Rinse with tepid water for 15 minutes minimum .[5]

-

The Trap: Do not use high-pressure streams; the solid is abrasive and can scratch the cornea.

-

Follow-up: Check pH of the eye cul-de-sac with litmus paper. If pH < 7, continue rinsing.

Skin Contact

-

Special Note: If the compound was in a lipophilic solvent (DMSO/DCM), wash with Polyethylene Glycol (PEG 400) first, then water. PEG is more effective at solubilizing lipophilic aromatics from skin than water alone.

Spill Management

-

Dry Spill: Do not sweep (creates dust). Use a HEPA-filtered vacuum or wet-wipe method.

-

Wet Spill: Absorb with vermiculite or sand. Do not use sawdust , as reaction with concentrated sulfonamides can potentially be exothermic or generate reactive intermediates.

Waste Management

-

Classification: Hazardous Chemical Waste.

-

Segregation: Must be disposed of in the Halogenated Organic waste stream.

-

Ecological Note: Pyridine derivatives are often persistent in water. Do not allow entry into drains.[4][7]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12234445, 2-chloropyridine-3-sulfonamide. Retrieved from [Link](Note: Used as structural analog for physicochemical property validation).

-

European Chemicals Agency (ECHA). C&L Inventory: Pyridine sulfonamide derivatives. Retrieved from [Link].

-

Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling of Sensitizers and Irritants. Retrieved from [Link].

Sources

Methodological & Application

Synthesis protocols for 2,5-Dichloro-pyridine-3-sulfonic acid amide

Application Note: Synthesis Protocols for 2,5-Dichloro-pyridine-3-sulfonic acid amide

Executive Summary & Strategic Rationale

The synthesis of 2,5-Dichloro-pyridine-3-sulfonic acid amide (CAS: N/A for specific amide, Sulfonyl Chloride precursor CAS: 1208081-36-0) presents a distinct regiochemical challenge. The pyridine ring is electron-deficient, discouraging electrophilic aromatic substitution (e.g., direct sulfonation). Furthermore, the directing effects of the chlorines at positions 2 and 5 make direct lithiation unpredictable, often favoring the C4 position due to acidity (ortho to C5-Cl) rather than the target C3 position.

Therefore, this guide rejects direct functionalization of the 2,5-dichloropyridine scaffold in favor of a Sandmeyer-Sulfonylation strategy starting from 3-amino-2,5-dichloropyridine . This route guarantees regiochemical fidelity by utilizing the existing nitrogen handle at C3.

Key Advantages of this Protocol:

-

Regiocontrol: The amino group locks the sulfur introduction specifically at C3.

-

Scalability: Avoids cryogenic lithiation conditions (-78 °C) in favor of standard batch reactor temperatures (-5 °C to Room Temp).

-

Safety: Utilizes in situ generation of sulfur dioxide or stable surrogates (DABSO), minimizing gas handling hazards.

Synthetic Pathway & Mechanism

The synthesis proceeds via a three-stage sequence:

-

Diazotization: Conversion of the C3-amine to the diazonium salt.

-

Chlorosulfonylation: Copper-catalyzed nucleophilic displacement of the diazo group by sulfur dioxide to form the sulfonyl chloride.

-

Amidation: Nucleophilic acyl substitution with ammonia to yield the final sulfonamide.

Visual Workflow (DOT Diagram)

Figure 1: Step-wise synthetic pathway from the amine precursor to the sulfonamide target.

Detailed Experimental Protocols

Phase 1: Synthesis of 2,5-Dichloro-pyridine-3-sulfonyl chloride

Precursor: 3-Amino-2,5-dichloropyridine (CAS: 78607-32-6)[1][2]

Rationale: The electron-deficient nature of the pyridine ring requires a highly acidic medium to stabilize the diazonium intermediate and prevent side reactions (e.g., phenol formation). We utilize the Meerwein modification of the Sandmeyer reaction, employing SO₂ saturated in acetic acid with a copper(II) catalyst, which is more robust than the traditional CuCl/HCl method for heterocyclic amines [1].

Reagents & Stoichiometry:

| Component | Equiv. | Role |

|---|---|---|

| 3-Amino-2,5-dichloropyridine | 1.0 | Starting Material |

| Sodium Nitrite (NaNO₂) | 1.2 | Diazotizing Agent |

| Hydrochloric Acid (conc. 37%) | 10.0 | Solvent/Acid Source |

| Sulfur Dioxide (SO₂) | Excess | Sulfur Source (Gas or solution) |

| Copper(II) Chloride (CuCl₂) | 0.2 | Catalyst |

| Glacial Acetic Acid | Solvent | Co-solvent for SO₂ saturation |

Step-by-Step Protocol:

-

Preparation of Diazonium Salt:

-

In a 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve 3-amino-2,5-dichloropyridine (10 g, 61.3 mmol) in conc. HCl (50 mL).

-

Cool the mixture to -5 °C to 0 °C using an ice/salt bath. Critical: Do not let temperature rise above 5 °C to prevent decomposition.

-

Dropwise add a solution of NaNO₂ (5.1 g, 73.6 mmol) in water (10 mL) below the liquid surface.

-

Stir at 0 °C for 45 minutes. The solution should become clear/yellow.

-

-

Preparation of SO₂ Mixture (Parallel Step):

-

In a separate vessel, saturate Glacial Acetic Acid (60 mL) with SO₂ gas for 30 minutes at 0 °C. (Alternatively, use commercially available SO₂ in acetic acid solution).

-

Add CuCl₂·2H₂O (2.1 g, 12.3 mmol) to the SO₂ solution.

-

-

Sandmeyer Reaction:

-

Transfer the cold diazonium salt solution portion-wise into the vigorously stirred SO₂/CuCl₂ mixture. Caution: Significant nitrogen gas evolution will occur. Ensure proper venting.

-

Allow the mixture to warm to room temperature (20–25 °C) gradually over 2 hours.

-

Stir for an additional 1 hour until gas evolution ceases.

-

-

Workup:

-

Pour the reaction mixture onto crushed ice (200 g).

-

Extract the aqueous phase with Dichloromethane (DCM) (3 x 100 mL).

-

Wash combined organics with cold water (2 x 50 mL) and brine.

-

Dry over anhydrous MgSO₄ and concentrate in vacuo (keep bath < 35 °C, sulfonyl chlorides are thermally sensitive).

-

Yield Expectation: 75-85% of a yellow/orange oil or low-melting solid.

-

Phase 2: Amidation to 2,5-Dichloro-pyridine-3-sulfonamide

Rationale: Sulfonyl chlorides are highly reactive electrophiles. The reaction with ammonia is rapid. To prevent hydrolysis (reverting to sulfonic acid), anhydrous conditions or a biphasic system with immediate extraction is preferred. We recommend NH₃ in Dioxane for high purity, or Aqueous NH₄OH for ease of operation.

Reagents & Stoichiometry:

| Component | Equiv. | Role |

|---|---|---|

| Sulfonyl Chloride Intermediate | 1.0 | Electrophile |

| Ammonia (0.5M in Dioxane) | 3.0 | Nucleophile |

| Triethylamine (Optional) | 1.1 | HCl Scavenger (if using gas) |

| THF or DCM | Solvent | Reaction Medium |

Step-by-Step Protocol (Anhydrous Method):

-

Dissolution:

-

Dissolve the crude 2,5-dichloro-pyridine-3-sulfonyl chloride (from Phase 1) in anhydrous THF (10 mL per gram of substrate).

-

Cool to 0 °C .

-

-

Amidation:

-

Add 0.5M Ammonia in Dioxane (3.0 equiv) dropwise. A white precipitate (NH₄Cl) will form immediately.

-

Alternative: If using aqueous NH₄OH, add 5 equiv of 28% NH₄OH at 0 °C.

-

-

Completion:

-

Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

-

Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS. The sulfonyl chloride spot should disappear.

-

-

Isolation:

-

If Anhydrous: Filter off the NH₄Cl salts. Concentrate the filtrate.

-

If Aqueous: Dilute with Ethyl Acetate, wash with water, 1N HCl (to remove excess pyridine/amine traces), and brine.

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

-

Critical Process Parameters (CPPs) & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Diazonium decomposition | Ensure Temp < 5 °C during NaNO₂ addition. Verify amine solubility in HCl before nitrite addition. |

| Phenol Byproduct | Hydrolysis of Diazonium | Increase acidity (HCl concentration). Ensure anhydrous conditions in the SO₂ vessel. |

| Violent Gas Evolution | Too fast addition | Add diazonium salt to the copper mixture slowly. Use a larger headspace vessel. |

| Product Hydrolysis | Wet solvents in Step 2 | Dry the sulfonyl chloride thoroughly before amidation. Use anhydrous THF/Dioxane. |

Safety & Handling (HSE)

-

Sulfur Dioxide (SO₂): Toxic gas. All operations in Phase 1 must be performed in a well-ventilated fume hood.

-

Diazonium Salts: Potentially explosive if dried. Do not isolate the diazonium salt; proceed immediately to the chlorosulfonylation step.

-

Chlorinated Pyridines: Toxic and potential skin irritants. Wear nitrile gloves and eye protection.

References

-

BenchChem. (2025).[3][4] Application Notes and Protocols for the Large-Scale Synthesis of 3,5-Dichloropyridine (and related Sandmeyer protocols). Retrieved from

-

Organic Chemistry Portal. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Retrieved from

-

Sigma-Aldrich. (n.d.). 2,5-Dichloropyridine Product and Safety Data.[2][5] Retrieved from

-

ChemicalBook. (2024). Pyridine-3-sulfonyl chloride synthesis and properties. Retrieved from

-

Google Patents. (2012). WO2012142671A1 - Aromatic amides and uses thereof (Describes amidation of related pyridine sulfonyl chlorides). Retrieved from

Sources

Optimizing Amidation Strategies for 2,5-Dichloropyridine-3-sulfonyl Chloride

Application Note & Protocol Guide

Part 1: Executive Summary & Strategic Analysis

2,5-Dichloropyridine-3-sulfonyl chloride (CAS: 58446-75-8) is a high-value heterocyclic building block used extensively in the synthesis of sulfonamide-based kinase inhibitors and agrochemicals. However, its utility is complicated by its "Dual Electrophile" nature.

Unlike simple benzenesulfonyl chlorides, this pyridine derivative possesses two distinct electrophilic sites:

-

The Sulfonyl Sulfur (

): The desired site for amidation. -

The C-2 Carbon: Activated by both the pyridine nitrogen and the electron-withdrawing sulfonyl group, this position is highly susceptible to Nucleophilic Aromatic Substitution (

), leading to the displacement of the chlorine atom by the amine.

The Core Challenge: Achieving chemoselectivity. Using excess amine or elevated temperatures often results in a mixture of the desired sulfonamide and the undesired C-2 amino-substituted byproduct. This guide details the reagents and protocols necessary to kinetically favor sulfonylation over

Part 2: Mechanistic Insight & Reactivity Profile

To optimize yield, one must understand the competing pathways. The sulfonylation reaction is generally faster (kinetically favored) at lower temperatures (

Competing Reaction Pathways

Figure 1: Reaction landscape of 2,5-dichloropyridine-3-sulfonyl chloride. Path A is the target trajectory. Path B and C represent the primary failure modes.

Part 3: Reagent Selection Guide

The choice of base and solvent is critical to suppress the

Base Selection

| Reagent | Role | Recommendation | Mechanism/Notes |

| DIPEA (Hünig's Base) | Scavenger | Primary Choice | Steric bulk prevents the base itself from attacking the C-2 position or the sulfonyl center. |

| Triethylamine (TEA) | Scavenger | Secondary Choice | Effective, but less sterically hindered than DIPEA. Can occasionally participate in side reactions with highly activated electrophiles. |

| Pyridine | Solvent/Base | Avoid/Caution | Pyridine is nucleophilic.[1][2] It can form a sulfonylpyridinium salt (good activator) but may also attack the C-2 position, leading to impurities. |

| Base | Specialized | Used in biphasic Schotten-Baumann conditions. Ideal for amino acids or water-soluble amines. |

Solvent Selection

-

Dichloromethane (DCM): The gold standard. High solubility for the sulfonyl chloride, easy to dry, and allows for low-temperature control (

to -

THF: Acceptable, but ensure it is peroxide-free and anhydrous.

-

Acetonitrile: Good for polar substrates, but can accelerate

reactions due to its polarity. -

Avoid: Alcohols (methanol/ethanol) or water (unless using biphasic conditions), as these will consume the starting material via solvolysis.

Part 4: Experimental Protocols

Protocol A: Anhydrous Amidation (General Purpose)

Best for: Lipophilic primary and secondary amines.

Reagents:

-

2,5-dichloropyridine-3-sulfonyl chloride (1.0 equiv)

-

Amine (1.0 - 1.1 equiv)

-

DIPEA (1.2 - 1.5 equiv)

-

Anhydrous DCM (

concentration)

Step-by-Step Procedure:

-

Preparation: Charge a flame-dried reaction flask with 2,5-dichloropyridine-3-sulfonyl chloride and anhydrous DCM under an inert atmosphere (

or Ar). -

Cooling: Cool the solution to

to -

Amine Addition: Dissolve the amine and DIPEA in a small volume of DCM. Add this solution dropwise to the sulfonyl chloride over 15–30 minutes.

-

Note: Never add the sulfonyl chloride to the amine (reverse addition) as the momentary excess of amine favors double-addition (

).

-

-

Reaction: Stir at

for 1 hour. Monitor by TLC or LCMS. -

Workup:

-

Dilute with DCM.

-

Wash with

(to remove unreacted amine/DIPEA). -

Wash with saturated

and brine. -

Dry over

, filter, and concentrate.

-

Protocol B: Biphasic Schotten-Baumann

Best for: Amino acids, HCl salts of amines, or polar nucleophiles.

Reagents:

-

2,5-dichloropyridine-3-sulfonyl chloride (1.0 equiv) dissolved in THF.

-

Amine/Amino Acid (1.1 equiv) dissolved in

or Sat.

Step-by-Step Procedure:

-

Aqueous Phase: Dissolve the amine in the aqueous base solution at

. -

Organic Phase: Dissolve the sulfonyl chloride in minimal THF.

-

Addition: Add the THF solution dropwise to the vigorously stirring aqueous phase at

. -

Monitoring: Stir for 2–4 hours. If the pH drops below 8, adjust with additional base to maintain basicity (essential to scavenge HCl).

-

Workup:

-

Acidify carefully to pH 3–4 (if product is acidic) or extract directly with EtOAc (if product is neutral).

-

Part 5: Quality Control & Troubleshooting

Validation Workflow

Figure 2: Analytical decision tree for reaction monitoring.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Byproduct M+ (Target - 35 + Amine mass) | Lower reaction temperature (to | |

| Starting Material Remains | Hydrolysis of sulfonyl chloride or deactivated amine. | Ensure solvents are anhydrous.[2] If amine is an HCl salt, ensure enough base is used to free-base it. |

| Product is water soluble | Amphoteric nature (e.g., sulfonamide + carboxylic acid). | Do not wash with basic water. Acidify aqueous layer to precipitate product or extract with n-Butanol/EtOAc. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10219968, 2-Chloropyridine-3-sulfonyl chloride. Retrieved from [Link]

-

Organic Chemistry Portal (2023). Synthesis of Sulfonamides - Recent Literature. Retrieved from [Link]

-

Wei, H., et al. (2016). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines.[3] (Demonstrates reactivity of the pyridine-sulfonyl scaffold). Retrieved from [Link]

-

Fisher Scientific (2023). Amide and Sulfonamide Synthesis Protocols. Retrieved from [Link][1][2][4][5][6][7][8][9][10]

Sources

- 1. Hinsberg reaction - Wikipedia [en.wikipedia.org]

- 2. FR2763331A1 - PROCESS FOR THE SYNTHESIS OF SULFONIMIDES AND THEIR SALTS - Google Patents [patents.google.com]

- 3. research.nu.edu.kz [research.nu.edu.kz]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. WO2016204096A1 - Pyridine-3-sulfonyl chloride production method - Google Patents [patents.google.com]

- 8. Lab Reporter [fishersci.co.uk]

- 9. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]

Application Notes and Protocols for 2,5-Dichloro-pyridine-3-sulfonic acid amide in Agrochemical Synthesis

Introduction: Strategic Importance of the 2,5-Dichloro-3-pyridylsulfonyl Moiety in Modern Agrochemicals

The pyridine ring is a cornerstone in the architecture of numerous high-performance agrochemicals, lending favorable properties such as systemic activity and metabolic stability within the target organism.[1] The strategic introduction of halogen atoms and a sulfonamide functional group further enhances the biological activity and modulates the physicochemical properties of the resulting molecules. 2,5-Dichloro-pyridine-3-sulfonic acid amide is a highly functionalized intermediate poised for the synthesis of a new generation of herbicides and fungicides. The two chlorine atoms provide distinct handles for further chemical modification, while the sulfonamide group is a key pharmacophore in several classes of potent herbicides, most notably the sulfonylureas.

This technical guide provides a comprehensive overview of the synthetic utility of 2,5-Dichloro-pyridine-3-sulfonic acid amide, with a focus on its application in the synthesis of sulfonylurea herbicides. We will explore the synthesis of the key precursor, 2,5-dichloro-pyridine-3-sulfonyl chloride, and detail the subsequent conversion to the target sulfonamide and its elaboration into a representative herbicidal compound. The protocols provided are grounded in established chemical principles and are designed to be a validated starting point for researchers in the field of agrochemical discovery and development.

Core Synthetic Pathways and Key Intermediates

The synthesis of agrochemicals from 2,5-Dichloro-pyridine-3-sulfonic acid amide logically begins with the preparation of its immediate precursor, 2,5-dichloro-pyridine-3-sulfonyl chloride. This sulfonyl chloride is the primary reactive species for coupling with various nucleophiles to build the desired agrochemical scaffold.

Caption: General synthetic workflow from 2,5-dichloropyridine to a sulfonylurea herbicide.

Protocol 1: Synthesis of 2,5-Dichloro-pyridine-3-sulfonyl chloride

The synthesis of pyridine sulfonyl chlorides can be achieved through various methods, including the diazotization of aminopyridines followed by reaction with sulfur dioxide in the presence of a copper catalyst, or by direct sulfonation of the pyridine ring.[2][3] The direct chlorosulfonation of 2,5-dichloropyridine offers a straightforward route to the desired sulfonyl chloride.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 2,5-Dichloropyridine | 98% | Sigma-Aldrich |

| Chlorosulfonic acid | 99% | Sigma-Aldrich |

| Thionyl chloride | 99.5% | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |

| Sodium bicarbonate | Saturated aqueous solution | VWR |

| Anhydrous sodium sulfate | ACS grade | VWR |

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl fumes), add 2,5-dichloropyridine (14.8 g, 0.1 mol).

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add chlorosulfonic acid (35.0 g, 0.3 mol) dropwise via the dropping funnel over a period of 1 hour, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to 80-90 °C and stir for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature and cautiously pour it onto crushed ice (300 g) with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane (3 x 100 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (100 mL) until the effervescence ceases, followed by a wash with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2,5-dichloro-pyridine-3-sulfonyl chloride as a solid.

Expected Yield and Characterization:

The expected yield is typically in the range of 70-85%. The product can be characterized by:

-

Melting Point: Determination of the melting point range.

-

¹H NMR and ¹³C NMR: To confirm the structure and purity.

-

Mass Spectrometry: To confirm the molecular weight.

Protocol 2: Synthesis of 2,5-Dichloro-pyridine-3-sulfonic acid amide

The conversion of the sulfonyl chloride to the corresponding sulfonamide is a robust and high-yielding reaction.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 2,5-Dichloro-pyridine-3-sulfonyl chloride | As synthesized in Protocol 1 | - |

| Ammonium hydroxide | 28-30% aqueous solution | Sigma-Aldrich |

| Tetrahydrofuran (THF) | Anhydrous | Fisher Scientific |

| Hydrochloric acid | 1 M aqueous solution | VWR |

Procedure:

-

Dissolve 2,5-dichloro-pyridine-3-sulfonyl chloride (24.6 g, 0.1 mol) in anhydrous tetrahydrofuran (200 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0-5 °C in an ice-water bath.

-

Slowly add concentrated ammonium hydroxide solution (20 mL, ~0.3 mol) dropwise over 30 minutes. A white precipitate will form.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Remove the THF under reduced pressure.

-

Add water (100 mL) to the residue and acidify to pH 5-6 with 1 M HCl.

-

Collect the precipitated solid by vacuum filtration, wash with cold water (2 x 50 mL), and dry in a vacuum oven at 50 °C.

Expected Yield and Characterization:

The yield of 2,5-dichloro-pyridine-3-sulfonic acid amide is expected to be in the range of 90-98%. The product can be characterized by standard spectroscopic methods as described in Protocol 1.

Application in the Synthesis of a Representative Sulfonylurea Herbicide

Sulfonylurea herbicides are a critical class of agrochemicals that act by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants.[3] The general synthesis of sulfonylureas involves the coupling of a sulfonamide with a heterocyclic carbamate or isocyanate.

Caption: Key components in the synthesis of a sulfonylurea herbicide.

Protocol 3: Synthesis of a Hypothetical Sulfonylurea Herbicide

This protocol describes the synthesis of a representative sulfonylurea herbicide from 2,5-dichloro-pyridine-3-sulfonic acid amide and phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 2,5-Dichloro-pyridine-3-sulfonic acid amide | As synthesized in Protocol 2 | - |

| Phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate | 97% | Combi-Blocks |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 98% | Sigma-Aldrich |

| Acetonitrile | Anhydrous | Fisher Scientific |

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add 2,5-dichloro-pyridine-3-sulfonic acid amide (2.28 g, 10 mmol) and phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate (2.75 g, 10 mmol).

-

Add anhydrous acetonitrile (50 mL) and stir to form a suspension.

-

Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.67 g, 11 mmol) dropwise at room temperature.

-

Heat the reaction mixture to 50-60 °C and stir for 8-12 hours. Monitor the reaction progress by TLC or HPLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure.

-

Dissolve the residue in dichloromethane (100 mL) and wash with 1 M HCl (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Quantitative Data Summary:

| Step | Starting Material | Product | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2,5-Dichloropyridine | 2,5-Dichloro-pyridine-3-sulfonyl chloride | Chlorosulfonic acid | - | 80-90 | 4-6 | 70-85 |

| 2 | 2,5-Dichloro-pyridine-3-sulfonyl chloride | 2,5-Dichloro-pyridine-3-sulfonic acid amide | NH₄OH | THF | RT | 2 | 90-98 |

| 3 | 2,5-Dichloro-pyridine-3-sulfonic acid amide | Sulfonylurea Herbicide | Phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate, DBU | Acetonitrile | 50-60 | 8-12 | 75-90 |

Conclusion and Future Perspectives

2,5-Dichloro-pyridine-3-sulfonic acid amide is a valuable and versatile building block for the synthesis of novel agrochemicals. The protocols detailed herein provide a robust framework for the preparation of this intermediate and its subsequent elaboration into high-value sulfonylurea herbicides. The presence of two chlorine atoms on the pyridine ring offers opportunities for further derivatization, potentially leading to the discovery of agrochemicals with improved efficacy, selectivity, and environmental profiles. Future research in this area could focus on exploring the differential reactivity of the two chlorine atoms to create diverse libraries of novel compounds for biological screening.

References

- Pereshivko, O. P., & Van der Eycken, E. V. (2016). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. Monatshefte für Chemie - Chemical Monthly, 148(2), 333-337.

-

Bao, X., & Weng, J. (2020). Single-step synthesis of sulfonylureas from sulfonyl chlorides and amines. ResearchGate. Retrieved February 23, 2026, from [Link]

-

Pereshivko, O. P., & Van der Eycken, E. V. (2016). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. Ghent University Academic Bibliography. Retrieved February 23, 2026, from [Link]

-

European Patent Office. (n.d.). Herbicidal pyridinesulfonamides, preparation and use thereof and compositions containing them. Retrieved February 23, 2026, from [Link]

- Moody, T. J., & Bevan, M. J. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 932-935.

- Bui, T. T., Ngo, D. Q., & Tran, V. L. (2019). Synthesis of sulfonylurea derivatives and their α-glucosidase inhibitory activity. Vietnam Journal of Science, Technology and Engineering, 61(4), 53-57.

- Google Patents. (n.d.). CN105873900A - Method for diazotizing 2,5-dichloroaniline.

- Google Patents. (n.d.). EP0591624B1 - Process for the preparation of pure 2,5-dichloropyridine and the isolation of 2,3-dichloropyridine which is formed as a by-product.

- Tsukamoto, M., & Sakamoto, N. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 126-145.

-

LibreTexts. (2020, May 30). 20.6: Reactions of Amines. Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]

- Google Patents. (n.d.). WO 90/02486.

-

Zakharychev, V. V., & Gaisina, I. N. (2024). Development of novel pyridine-based agrochemicals: A review. ResearchGate. Retrieved February 23, 2026, from [Link]

- Google Patents. (n.d.). US7365042B2 - Pyridine-3-sulfonyl compounds as pesticidal agents.

- Google Patents. (n.d.). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved February 23, 2026, from [Link]

- Google Patents. (n.d.). CN117700355A - Synthesis method of pyridine-3-sulfonyl chloride.

- Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. 8(4), 198.

-

Justia Patents. (2022). Preparation of sulfonamide herbicide process intermediates. Retrieved February 23, 2026, from [Link]

-

Tsukamoto, M., & Sakamoto, N. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Semantic Scholar. Retrieved February 23, 2026, from [Link]

- Google Patents. (n.d.). US4840959A - Pyridinecarboxamide derivatives and their use as fungicide.

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in 2,5-Disubstituted Pyridine Reactions

Prepared by: Gemini, Senior Application Scientist

Introduction

The 2,5-disubstituted pyridine motif is a cornerstone in modern drug discovery and materials science. However, its synthesis and further functionalization are notoriously challenging due to significant steric congestion. Substituents at the C2 and C5 positions flank all other reactive sites (C3, C4, C6) and the nitrogen atom, impeding the approach of reagents and catalysts. This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common synthetic roadblocks. We will explore the causality behind these challenges and offer field-proven protocols and strategies to overcome them, ensuring your research progresses efficiently.

Frequently Asked Questions (FAQs)

Q1: Why are 2,5-disubstituted pyridines so difficult to functionalize?

The primary challenge is steric hindrance. A substituent at the C2-position (ortho to the nitrogen) shields not only the nitrogen atom but also the C3-position. Similarly, a substituent at the C5-position hinders reactions at C4 and C6. This combined steric bulk creates a highly congested environment, which can prevent catalysts and reagents from accessing the reactive centers, leading to slow or failed reactions.[1][2][3]

Q2: What are the most common reactions that fail with these substrates?

Transition metal-catalyzed cross-coupling reactions (like Suzuki-Miyaura and Buchwald-Hartwig amination) and nucleophilic aromatic substitution (SNAr) are frequently problematic.[4][5] For cross-couplings, the steric hindrance can inhibit the oxidative addition or reductive elimination steps of the catalytic cycle. For SNAr, the bulky substituents physically block the trajectory of the incoming nucleophile.[1][2]

Q3: How do I choose the right catalyst and ligand for a sterically hindered cross-coupling?

The choice is critical. For reactions like Suzuki or Buchwald-Hartwig, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often essential. These ligands promote the formation of a coordinatively unsaturated, highly reactive catalytic species and can accelerate the difficult reductive elimination step. In some cases, ligand-free conditions, such as "Jeffery" conditions for Suzuki couplings, can offer unprecedented selectivity by altering the catalytic pathway.[4]

Q4: When should I consider a C-H activation or directing group strategy?

When traditional cross-coupling methods fail or when you need to functionalize a specific C-H bond (e.g., at C3 or C4), C-H activation is a powerful alternative. This approach often relies on a directing group (like an amide or picolinamide) to position a transition metal catalyst (commonly Pd, Rh, or Ir) in close proximity to the target C-H bond, facilitating its cleavage and subsequent functionalization.[6][7][8][9] This strategy can override the inherent steric and electronic biases of the substrate.

Troubleshooting Guide: Common Issues & Solutions

Problem 1: Low Yield or No Reaction in Suzuki-Miyaura Cross-Coupling

Symptoms:

-

Your reaction stalls with significant starting material remaining.

-

You observe homo-coupling of the boronic acid/ester.

-

The desired product is formed in yields below 30%.

Probable Causes:

-

Steric Clash: The substituent at C2 prevents the palladium catalyst from efficiently coordinating to the pyridine nitrogen or the C-X bond (where X is a halide).

-

Difficult Reductive Elimination: The bulky substituents on both the pyridine and the boronic acid partner prevent the final C-C bond-forming step.

-

Catalyst Deactivation: The hindered environment promotes side reactions that deactivate the palladium catalyst.

Solutions & Strategies:

-

Optimize Ligand and Catalyst: For hindered substrates, standard catalysts like Pd(PPh₃)₄ often fail. Switch to a system designed for sterically demanding couplings.

-

Bulky Monophosphine Ligands: Use ligands like XPhos, SPhos, or tBu₃P. These promote the formation of a monoligated, highly active Pd(0) species.

-

Palladacycle Pre-catalysts: G3 or G4 palladacycles can provide a more stable and active catalyst source.

-

-

Employ Ligand-Free "Jeffery" Conditions: For C5-selective arylations on 2-halo-5-substituted pyridines, ligand-free conditions can be remarkably effective. The reaction is typically run with Pd(OAc)₂ and a base like K₂CO₃ in a polar aprotic solvent with a small amount of water.[4] This method avoids bulky ligands that might exacerbate steric clash.

-

Activate the Pyridine Ring: Convert the pyridine to its N-oxide. This modification alters the electronic properties of the ring, making the C2 position more susceptible to C-H activation and direct arylation, bypassing the need for a pre-installed halide.[10][11][12]

Comparative Data: Catalyst Systems for C5-Arylation of 2-Chloro-5-arylpyridine

| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) | Selectivity (C5:C2) | Reference |

| Pd(OAc)₂ | None (Jeffery cond.) | K₂CO₃ | NMP/H₂O | 100 | 65 | >95:5 | [4] |

| [PdCl₂(dppf)] | dppf | K₂CO₃ | Toluene/H₂O | 90 | Moderate | Not Specified | [4] |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | Good | High | General Knowledge |

Problem 2: Failure of Nucleophilic Aromatic Substitution (SNAr)

Symptoms:

-

Complete recovery of starting materials, even at elevated temperatures.

-

Reaction requires harsh conditions (very high temperatures, strong bases) leading to decomposition.

Probable Causes:

-

Steric Shielding: The C2 and C5 substituents physically block the nucleophile's path to the electrophilic carbon center (typically C2 or C6).[1]

-

Electronic Deactivation: If the substituents are electron-donating, they can reduce the electrophilicity of the pyridine ring, making it less reactive towards nucleophiles.

Solutions & Strategies:

-

Pyridine N-Oxide Activation: As with cross-coupling, forming the N-oxide is a powerful strategy. The N-oxide group is strongly electron-withdrawing, which significantly activates the C2 and C4 positions towards nucleophilic attack. The N-oxide can be removed in a subsequent step if desired.[13]

-

Use of Highly Reactive Nucleophiles: Employ stronger, less sterically demanding nucleophiles. For example, if an alcohol is failing, try using its corresponding sodium or potassium alkoxide.

-

Leverage Pyridinium Salts: Activating the pyridine nitrogen with an alkylating or acylating agent forms a pyridinium salt. This greatly enhances the ring's electrophilicity and can enable SNAr reactions that would otherwise fail.[14]

Visualization: Troubleshooting Workflow for Hindered Couplings

The following diagram outlines a decision-making process for troubleshooting a failing cross-coupling reaction on a 2,5-disubstituted pyridine.

Caption: A decision tree for troubleshooting cross-coupling reactions.

Problem 3: Poor Regioselectivity in C-H Functionalization

Symptoms:

-

Formation of a mixture of isomers (e.g., C3, C4, C6 functionalized).

-

Reaction favors the least sterically hindered position, which is not the desired target.

Probable Causes:

-

Subtle Electronic/Steric Differences: The inherent directing ability of the substituents is not strong enough to favor one C-H position over others.

-

Catalyst Control: The catalyst used is not selective and reacts at multiple sites.

Solutions & Strategies:

-